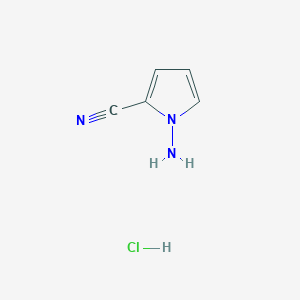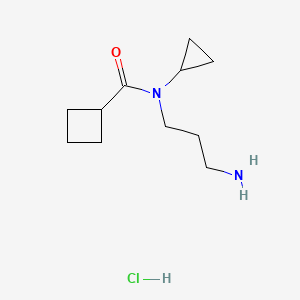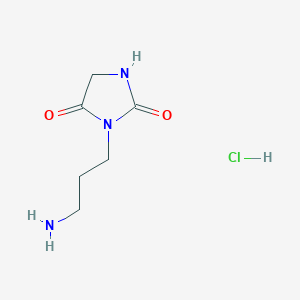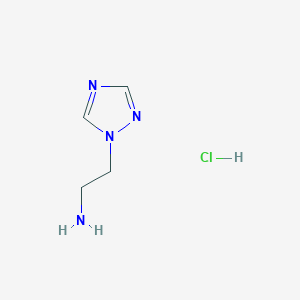
1-Amino-1H-Pyrrol-2-carbonitrilhydrochlorid
Übersicht
Beschreibung
“1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is a chemical compound with the CAS number 937046-97-4 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for “1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Synthesezwischenprodukte in der organischen Chemie
1-Amino-1H-Pyrrol-2-carbonitrilhydrochlorid dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine reaktiven Stellen machen es zu einem vielseitigen Baustein für die Konstruktion komplexerer Moleküle, insbesondere bei der Synthese von heterozyklischen Verbindungen, die in vielen Pharmazeutika weit verbreitet sind .
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung eingesetzt, insbesondere bei der Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen. Sein Pyrrolring kann die Struktur vieler bioaktiver Moleküle imitieren, was es zu einem Kandidaten für die Synthese potenzieller Therapeutika macht .
Entwicklung von Agrochemikalien
In der Agrochemieforschung wird this compound zur Entwicklung neuer Pestizide und Herbizide untersucht. Seine Nitrilgruppe kann modifiziert werden, um Verbindungen mit spezifischen Aktivitäten gegen landwirtschaftliche Schädlinge zu erzeugen .
Farbstoffe und Pigmente
Die Struktur der Verbindung eignet sich für die Entwicklung neuartiger Farbstoffe und Pigmente. Durch verschiedene chemische Reaktionen kann sie die Grundlage für neue Farbstoffe bilden, die in der Textilindustrie und in industriellen Färbeprozessen Anwendung finden .
Materialwissenschaften
Forscher in den Materialwissenschaften können this compound bei der Synthese organischer leitfähiger Materialien einsetzen. Seine stickstoffreiche Struktur ist vorteilhaft bei der Herstellung von Verbindungen, die elektrischen Strom leiten oder als Halbleiter dienen können .
Biochemische Studien
Die Verbindung wird auch in biochemischen Studien verwendet, um die Wechselwirkung zwischen kleinen Molekülen und biologischen Systemen zu verstehen. Sie kann in enzymatischen Reaktionen als Ligand oder Inhibitor wirken und so die Wirkmechanismen in Zellen aufklären .
Nanotechnologie
Im Bereich der Nanotechnologie kann this compound zur Herstellung organischer Gerüste für Nanostrukturen verwendet werden. Diese Strukturen haben potenzielle Anwendungen in der Arzneimittelverabreichung, Sensorik und Katalyse .
Analytische Chemie
Schließlich findet diese Verbindung in der analytischen Chemie als Standard oder Reagenz Verwendung. Ihre gut definierte Struktur und Reaktivität machen sie für die Kalibrierung von Instrumenten und als Reaktant in chemischen Assays geeignet .
Wirkmechanismus
1-AHP-2-CN-HCl is known to act as a photosensitizer, which means it can absorb light and transfer the energy to other molecules. This process is known as photodynamic therapy and can be used to destroy cancer cells. The molecule also acts as a fluorescent dye, which means it can be used to label molecules and track their movement in a biological system.
Biochemical and Physiological Effects
1-AHP-2-CN-HCl is known to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been found to modulate the activity of various enzymes and proteins, and to regulate the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
1-AHP-2-CN-HCl has been found to be a useful tool for various laboratory experiments. Its fluorescent properties make it an ideal reagent for tracking molecules in biological systems. Its photodynamic properties make it a useful tool for photodynamic therapy. However, its small size and low solubility can make it difficult to use in some experiments.
Zukünftige Richtungen
1-AHP-2-CN-HCl has the potential to be used in a variety of new and innovative applications. Its photodynamic properties could be used to develop new treatments for cancer and other diseases. Its fluorescent properties could be used to develop new tools for tracking molecules in biological systems. It could also be used to develop new methods for drug delivery and targeted drug delivery. Finally, its small size and low solubility could be used to develop new methods for drug solubilization.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301, H311, H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Eigenschaften
IUPAC Name |
1-aminopyrrole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSWPFWLRHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679167 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937046-97-4 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)



![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)




![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)

